Podophyllotoxin

Übersicht

Beschreibung

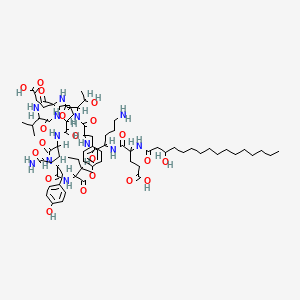

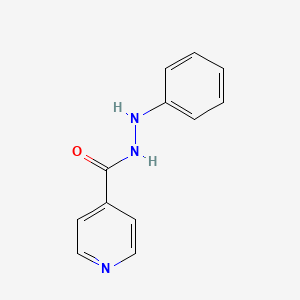

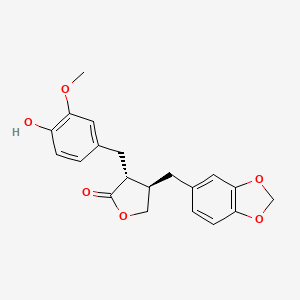

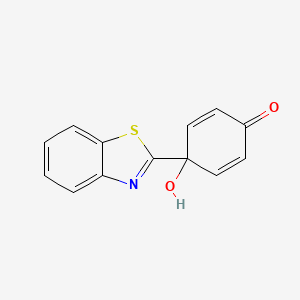

Podophyllotoxin ist ein natürlich vorkommendes Aryltetralin-Lignan, das aus den Wurzeln und Rhizomen von Podophyllum-Arten wie Podophyllum peltatum (Amerikanisches Mayapple) und Sinopodophyllum hexandrum (Himalaya-Mayapple) isoliert wird . Es ist bekannt für seine starken biologischen Aktivitäten, insbesondere seine Fähigkeit, die Zellteilung durch Bindung an Tubulin zu hemmen, was es zu einer wertvollen Verbindung in der medizinischen und pharmazeutischen Forschung macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch verschiedene Methoden synthetisiert werden, darunter chemische Synthese und Biotransformation. Ein üblicher Syntheseweg beinhaltet die Kondensation von Coniferylalkohol mit Ferulasäure, gefolgt von Cyclisierungs- und Oxidationsschritten . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von starken Säuren oder Basen, hohen Temperaturen und spezifischen Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound basiert oft auf der Extraktion aus natürlichen Quellen, wie z. B. den Rhizomen von Podophyllum-Arten . Das Extraktionsverfahren beinhaltet das Mahlen des Pflanzenmaterials, gefolgt von einer Lösemittelextraktion mit organischen Lösemitteln wie Ethanol oder Methanol. Der Rohextrakt wird dann durch verschiedene chromatographische Verfahren gereinigt, um reines this compound zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösemittel . Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen, spezifische pH-Werte und die Verwendung von Katalysatoren, um die gewünschten Transformationen zu erreichen .

Hauptprodukte, die gebildet werden

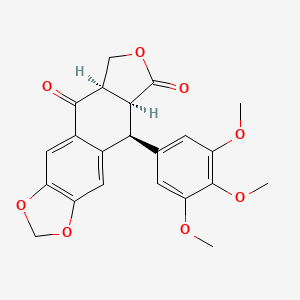

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Podophyllotoxon, Deoxythis compound und verschiedene substituierte Derivate, die jeweils einzigartige biologische Aktivitäten und potenzielle therapeutische Anwendungen haben .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an Tubulin, ein Protein, das an der Bildung von Mikrotubuli beteiligt ist, die für die Zellteilung unerlässlich sind . Durch die Bindung an Tubulin verhindert this compound die Polymerisation von Mikrotubuli, was zu einem Zellzyklusarrest und Apoptose führt . Darüber hinaus können this compound und seine Derivate die DNA-Topoisomerase II hemmen, ein Enzym, das an der DNA-Replikation beteiligt ist, was zusätzlich zu ihrer Antikrebsaktivität beiträgt .

Wissenschaftliche Forschungsanwendungen

Podophyllotoxin has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Podophyllotoxone, also known as PTOX, primarily targets tubulin and DNA topoisomerase II . Tubulin is a protein that is crucial for the formation of the cell’s cytoskeleton, while DNA topoisomerase II is an enzyme that alters the topologic states of DNA during transcription. These targets play a significant role in cell division and DNA replication, respectively .

Mode of Action

PTOX and its derivatives exhibit significant anticancer effects by inhibiting tubulin and DNA topoisomerase II . This inhibition leads to cell cycle arrest and DNA breakage . Specifically, PTOX binds to the β-subset of microtubulin at the colchicine site and potently inhibits the microtubule assembly . This results in the arrest of the cell cycle at the G2/M phase .

Biochemical Pathways

The inhibition of tubulin and DNA topoisomerase II by PTOX affects several biochemical pathways. It induces cell cycle G2/M arrest and DNA/RNA breaks . Furthermore, PTOX can trigger apoptotic pathways (including caspase-3, -8, and -9 pathway) and activate pro-apoptotic ER stress pathways (increasing the expression levels of BiP, CHOP, IRE1-α, phosphorylated PERK, and phosphorylated JNK) .

Pharmacokinetics

PTOX and its naturally occurring congeners have low bioavailability . This is one of the major limitations of PTOX, along with systemic toxicity and drug resistance . Therefore, numerous PTOX derivatives have been developed to address these issues .

Result of Action

The molecular and cellular effects of PTOX’s action are significant. By inhibiting tubulin and DNA topoisomerase II, PTOX induces cell cycle arrest and DNA breakage . This leads to the death of cancer cells. Moreover, PTOX derivatives have selective high toxicity against various drug-resistant tumor cells .

Action Environment

The action, efficacy, and stability of PTOX can be influenced by environmental factors. It is known that PTOX derivatives can reduce the expression of proteins that regulate the tumor microenvironment (e.g., VEGF-A, STAT-3, ERK1/2, ERK-p, etc.), suggesting that these derivatives may affect tumor angiogenesis and invasion .

Biochemische Analyse

Biochemical Properties

Podophyllotoxin interacts with various enzymes, proteins, and other biomolecules. It has the ability to stop replication of both cellular and viral DNA by binding necessary enzymes . It can additionally destabilize microtubules and prevent cell division .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can inhibit the migration and invasion of triple-negative breast cancer cells, affect the cell cycle, and induce apoptosis . It also has the ability to stop replication of both cellular and viral DNA .

Molecular Mechanism

At the molecular level, this compound and its derivatives exhibit significant anticancer effects by inhibiting tubulin and DNA topoisomerase II, respectively, leading to cell cycle arrest and DNA breakage .

Temporal Effects in Laboratory Settings

The clinical practicality of this compound was largely tampered because of its undesirable secondary effects such as gastrointestinal toxicity, neurotoxicity, hair-loss, and bone marrow suppression .

Metabolic Pathways

The production of this compound in plants takes place in 33 steps where coniferyl alcohol acts as the precursor. The pathway is called phenylpropanoid pathway .

Subcellular Localization

For metabolic engineering of this compound production in a heterologous cell, knowledge about the localization of lignans and their corresponding enzymes is necessary .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Podophyllotoxin can be synthesized through various methods, including chemical synthesis and biotransformation. One common synthetic route involves the condensation of coniferyl alcohol with ferulic acid, followed by cyclization and oxidation steps . The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often relies on the extraction from natural sources, such as the rhizomes of Podophyllum species . The extraction process involves grinding the plant material, followed by solvent extraction using organic solvents like ethanol or methanol. The crude extract is then purified through various chromatographic techniques to obtain pure this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Podophyllotoxin undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form podophyllotoxone, a compound with similar biological activities.

Reduction: Reduction of this compound can yield deoxythis compound, which has different pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include podophyllotoxone, deoxythis compound, and various substituted derivatives, each with unique biological activities and potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Podophyllotoxin ist strukturell ähnlich anderen Aryltetralin-Lignanen, wie zum Beispiel:

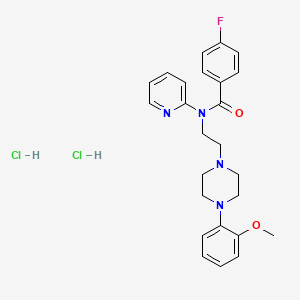

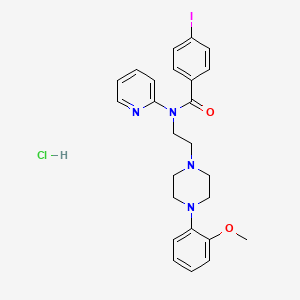

Etoposid: Ein semisynthetisches Derivat von this compound, das als Chemotherapeutikum verwendet wird.

Teniposid: Ein weiteres semisynthetisches Derivat mit ähnlichen Antikrebs-Eigenschaften.

Deoxythis compound: Eine reduzierte Form von this compound mit anderen pharmakologischen Eigenschaften.

This compound ist einzigartig aufgrund seiner starken Fähigkeit, an Tubulin zu binden und die Zellteilung zu hemmen, was es zu einer wertvollen Verbindung in der Krebsforschung und -behandlung macht .

Eigenschaften

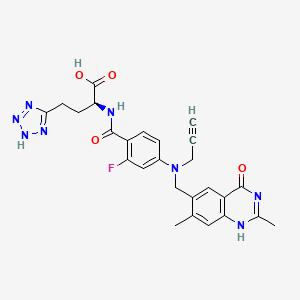

IUPAC Name |

(5aR,8aR,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxole-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-19H,8-9H2,1-3H3/t13-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCQYPPCSYRZOT-BKTGTZMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963905 | |

| Record name | 9-(3,4,5-Trimethoxyphenyl)-5a,6,8a,9-tetrahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxole-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-49-6 | |

| Record name | Podophyllotoxone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(3,4,5-Trimethoxyphenyl)-5a,6,8a,9-tetrahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxole-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [5aR-(5aα,8aβ,9α)]-5a,6,8a,9-Tetrahydro-9-(3,4,5-trimethoxyphenyl)-furo[3â??,4â??:6,7]naphtho[2,3-d]-1,3-dioxole-5,8-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Podophyllotoxone has the molecular formula [C22H20O8] [] and a molecular weight of 412.39 g/mol.

ANone: Yes, researchers have reported [13C NMR chemical shifts] [] for podophyllotoxone and several of its derivatives. Additionally, [X-ray analysis] [] has been used to determine its crystal structure, revealing details about its conformation and intermolecular interactions.

ANone: Research indicates that modifications to the hydroaromatic ring of podophyllotoxone can influence its biological activity. For example, the synthesis of podophyllohomotoxone and (4-spirooxymethylene)-desoxypodophyllotoxin from podophyllotoxone, achieved through reactions with nitrosomethyl urea and S,S-dimethyl-N-(p-toluenesulphenyl) sulfoximine respectively, highlights the possibility of altering the compound's structure and potentially its activity [].

ANone: Yes, C-4 carbon-substituted analogues of this compound have been synthesized from podophyllotoxone, with some 4'-dimethylated derivatives showing promising in vitro antitumor activity. These derivatives exhibited equal activity against the human colon cell line HT116 and two multidrug-resistant cell lines [].

ANone: Research shows that several pinacol derivatives of podophyllotoxins, synthesized via reductive cross-coupling of podophyllotoxone with aldehydes and ketones, retain antimitotic activity. Notably, compounds with a 7β-OH configuration in the epipodopinacol series exhibited potent inhibition of tubulin polymerization, similar to this compound [].

ANone: While podophyllotoxone itself may not be a catalyst, its unique structure with hydridic character at the C8 and C8' positions allows for interesting reactivity. For instance, an [I2-DMSO catalytic manifold] [] leverages this property to achieve green and selective dehydrogenative aromatization of podophyllotoxone, leading to valuable dehydrothis compound derivatives.

ANone: A study using a chick chorioallantoic membrane (CAM) model showed that podophyllotoxone did not exhibit significant antiangiogenic effects compared to other this compound derivatives like deoxythis compound, ketopicrothis compound, picrothis compound, and this compound [].

ANone: Research suggests that podophyllotoxone exhibits inhibitory activity against human cancer cells, specifically human prostate cancer cells. Further investigation is needed to determine its mechanism of action and potential therapeutic applications [].

ANone: A study utilizing "quantity-weight-evidence" network toxicology identified podophyllotoxone as one of the potential toxic components in the ethanol extract of Dysosma versipellis. This research suggests that podophyllotoxone might contribute to hepatotoxicity by potentially interacting with specific targets and pathways [].

ANone: Yes, podophyllotoxone was first discovered as a natural product in Podophyllum hexandrum (Indian Podophyllum) []. It has also been identified in Podophyllum peltatum (American Podophyllum) and other Podophyllum species []. Additionally, podophyllotoxone has been found in plants belonging to the genus Dysosma, including D. aurantiocaulis, D. pleianthum [, ], and D. tsayuensis [].

ANone: While the exact biosynthetic pathway of podophyllotoxone is still under investigation, chemometric analysis suggests a [positive correlation between podophyllotoxone and both this compound and demethylthis compound]. This finding indicates a possible similarity in their biosynthetic pathways [].

ANone: [High-performance thin-layer chromatography (HPTLC) with densitometry] [] and [high-performance liquid chromatography coupled with UV detection (HPLC-UV)] [] are commonly employed techniques for the quantitative analysis of podophyllotoxone in plant materials. These methods offer good sensitivity and selectivity for the determination of podophyllotoxone and other lignans in complex matrices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

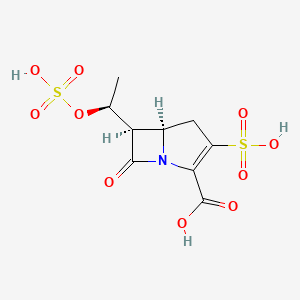

![2-chloro-5-[5-[(E)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B1678895.png)